N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a compound that features a benzothiophene moiety, a cyclopropane ring, and a hydroxyethyl group. Benzothiophene derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or similar reagents.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of the hydroxyethylbenzothiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The benzothiophene ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzothiophene derivative.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclopropanecarboxamide moiety can contribute to its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-benzothiophen-3-yl derivatives: These compounds share the benzothiophene core and exhibit similar biological activities.
Cyclopropanecarboxamide derivatives: Compounds with this moiety are known for their stability and potential biological activities.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide is unique due to the combination of the benzothiophene core, hydroxyethyl group, and cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12(7-15-14(17)9-5-6-9)11-8-18-13-4-2-1-3-10(11)13/h1-4,8-9,12,16H,5-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZGECHKLUMZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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